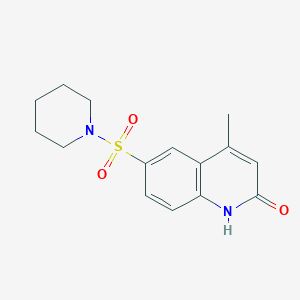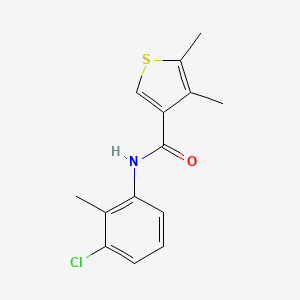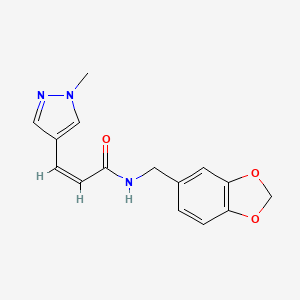
4-methyl-6-(1-piperidinylsulfonyl)-2(1H)-quinolinone
Descripción general
Descripción
4-methyl-6-(1-piperidinylsulfonyl)-2(1H)-quinolinone, also known as MPSQ, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. MPSQ is a quinolinone derivative that has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In
Aplicaciones Científicas De Investigación
4-methyl-6-(1-piperidinylsulfonyl)-2(1H)-quinolinone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. 4-methyl-6-(1-piperidinylsulfonyl)-2(1H)-quinolinone has also been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. Moreover, 4-methyl-6-(1-piperidinylsulfonyl)-2(1H)-quinolinone has been shown to exhibit anti-microbial activity against various bacterial and fungal strains.
Mecanismo De Acción
The mechanism of action of 4-methyl-6-(1-piperidinylsulfonyl)-2(1H)-quinolinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 4-methyl-6-(1-piperidinylsulfonyl)-2(1H)-quinolinone has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. 4-methyl-6-(1-piperidinylsulfonyl)-2(1H)-quinolinone has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. Moreover, 4-methyl-6-(1-piperidinylsulfonyl)-2(1H)-quinolinone has been shown to inhibit the STAT3 pathway, which is involved in the regulation of immune responses and cell proliferation.
Biochemical and Physiological Effects:
4-methyl-6-(1-piperidinylsulfonyl)-2(1H)-quinolinone has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. 4-methyl-6-(1-piperidinylsulfonyl)-2(1H)-quinolinone has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis. Moreover, 4-methyl-6-(1-piperidinylsulfonyl)-2(1H)-quinolinone has been shown to exhibit anti-microbial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-6-(1-piperidinylsulfonyl)-2(1H)-quinolinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. 4-methyl-6-(1-piperidinylsulfonyl)-2(1H)-quinolinone has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. Moreover, 4-methyl-6-(1-piperidinylsulfonyl)-2(1H)-quinolinone has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a versatile compound for various lab experiments.
However, there are also limitations to using 4-methyl-6-(1-piperidinylsulfonyl)-2(1H)-quinolinone in lab experiments. Its potential therapeutic applications have not been fully explored, and more research is needed to determine its safety and efficacy. Moreover, 4-methyl-6-(1-piperidinylsulfonyl)-2(1H)-quinolinone may exhibit off-target effects, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-methyl-6-(1-piperidinylsulfonyl)-2(1H)-quinolinone. One potential direction is the development of 4-methyl-6-(1-piperidinylsulfonyl)-2(1H)-quinolinone-based therapies for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the development of 4-methyl-6-(1-piperidinylsulfonyl)-2(1H)-quinolinone-based therapies for cancer. Moreover, 4-methyl-6-(1-piperidinylsulfonyl)-2(1H)-quinolinone could be further studied for its anti-microbial properties, which could lead to the development of new antibiotics. Additionally, more research is needed to determine the safety and efficacy of 4-methyl-6-(1-piperidinylsulfonyl)-2(1H)-quinolinone in humans, which could pave the way for clinical trials and eventual FDA approval.
Conclusion:
In conclusion, 4-methyl-6-(1-piperidinylsulfonyl)-2(1H)-quinolinone is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a versatile compound for various lab experiments. However, more research is needed to determine its safety and efficacy in humans, and its potential therapeutic applications have not been fully explored. Nevertheless, 4-methyl-6-(1-piperidinylsulfonyl)-2(1H)-quinolinone represents a promising area of research for the development of new therapies for various diseases.
Propiedades
IUPAC Name |
4-methyl-6-piperidin-1-ylsulfonyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-11-9-15(18)16-14-6-5-12(10-13(11)14)21(19,20)17-7-3-2-4-8-17/h5-6,9-10H,2-4,7-8H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKCNWLPJYXKFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-6-(piperidin-1-ylsulfonyl)quinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-allyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-10H-phenothiazine-10-carboxamide](/img/structure/B4748916.png)
![4-methyl-3-[(2-methylbenzyl)thio]-5-(2-thienylmethyl)-4H-1,2,4-triazole](/img/structure/B4748926.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-bromo-4,6-difluorophenyl)acetamide](/img/structure/B4748932.png)
![1'-allyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4748936.png)

![2-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B4748951.png)
![N-[1-[(benzylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide](/img/structure/B4748963.png)

![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4748972.png)
![N-allyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4748979.png)


![[2-(2,3-dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B4749014.png)
![4-[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4749019.png)